
6-Allyloxypurine
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Description
6-Allyloxypurine is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the established synthetic pathways for 6-Allyloxypurine, and how can their efficiency be quantitatively compared?
Methodological Answer:
Synthesis of this compound typically involves nucleophilic substitution or Mitsunobu reactions. To evaluate efficiency, compare parameters such as:
- Yield optimization : Use HPLC or GC-MS to quantify product purity and yield under varying conditions (e.g., solvent polarity, temperature) .
- Reaction kinetics : Perform time-course studies with aliquots analyzed via NMR to track intermediate formation .
- Byproduct analysis : Employ LC-MS to identify side products and adjust stoichiometry or catalysts accordingly .
For reproducibility, document reagent purity (e.g., ≥99% by supplier certification) and reaction conditions (e.g., inert atmosphere, anhydrous solvents) .
Q. Basic: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR : Analyze 1H, 13C, and 2D NMR (e.g., HSQC, HMBC) to confirm allyloxy group attachment and purine ring substitution patterns. Compare chemical shifts with literature data .
- Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks ([M+H]+) and isotopic patterns.
- IR spectroscopy : Identify characteristic C-O-C stretching vibrations (~1250 cm−1) and purine ring vibrations .
Report instrument parameters (e.g., NMR field strength, MS ionization mode) to enable cross-lab validation .
Q. Advanced: How can researchers resolve contradictory data in the biological activity of this compound across different cell lines?
Methodological Answer:
Contradictions often arise from experimental variables. Address these through:
- Dose-response standardization : Use logarithmic dilution series (e.g., 1 nM–100 µM) to establish IC50 values, ensuring consistent cell viability assays (e.g., MTT, ATP-lite) .
- Cell line authentication : Verify genetic profiles (STR profiling) and culture conditions (e.g., serum batch, passage number) to rule out variability .
- Mechanistic studies : Conduct RNA-seq or phosphoproteomics to identify differential signaling pathways (e.g., MAPK vs. PI3K) influenced by cell-specific factors .
Publish raw datasets (e.g., deposited in Figshare or Zenodo) to facilitate meta-analyses .
Q. Advanced: What strategies are effective for optimizing this compound’s solubility and bioavailability in preclinical models?
Methodological Answer:
- Solubility enhancement : Test co-solvents (e.g., DMSO:PBS ratios), cyclodextrin complexes, or nanoformulations (liposomes) using dynamic light scattering (DLS) for particle size analysis .
- Pharmacokinetic profiling : Administer via oral/intravenous routes in rodent models, with serial blood sampling analyzed via LC-MS/MS. Calculate AUC, t1/2, and bioavailability (%F) .
- In silico modeling : Use tools like SwissADME to predict logP and solubility, guiding experimental design .
Include negative controls (e.g., vehicle-only) and adhere to ethical guidelines (IACUC protocols) .
Q. Advanced: How should researchers design experiments to assess this compound’s potential off-target effects in enzymatic assays?
Methodological Answer:
- Panel screening : Test against a broad enzyme panel (e.g., kinases, phosphatases) using fluorescence-based or radiometric assays. Use Z’-factor scores to validate assay robustness .
- Crystallography : Resolve X-ray structures of this compound bound to off-target enzymes (e.g., PDB deposition) to identify binding motifs .
- Proteome-wide profiling : Apply chemical proteomics (e.g., activity-based protein profiling) to map unintended interactions .
Report false-discovery rates (FDR) and statistical thresholds (e.g., p<0.01) to ensure rigor .
Q. Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Storage conditions : Store in airtight, light-resistant containers at −20°C under inert gas (argon) to prevent oxidation.
- Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for degradation products .
- Documentation : Record batch-specific data (e.g., synthesis date, solvent history) in lab notebooks or LIMS (Laboratory Information Management Systems) .
Q. Advanced: How can computational methods predict this compound’s reactivity in novel chemical environments?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals, predicting sites for electrophilic/nucleophilic attack .
- MD simulations : Simulate solvation dynamics (e.g., in water/DMSO) with GROMACS to assess conformational stability .
- QSAR modeling : Train models on purine derivatives’ datasets to correlate substituent effects with reactivity .
Validate predictions with wet-lab experiments (e.g., kinetic isotope effects) .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
6-prop-2-enoxy-7H-purine |
InChI |
InChI=1S/C8H8N4O/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) |
InChI Key |
KQTMKEHKXBCEMK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.